CEP-28122 - 1022958-60-6

CEP-28122

Catalog Number: EVT-287521
CAS Number: 1022958-60-6
Molecular Formula: C28H35ClN6O3
Molecular Weight: 539.0689
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

CEP-28122 is a potent and selective inhibitor of anaplastic lymphoma kinase (ALK) [, , , , , , , , ]. ALK is a receptor tyrosine kinase that plays a crucial role in cell growth and survival. In several cancer types, including anaplastic large cell lymphoma (ALCL) and non-small cell lung cancer (NSCLC), ALK is often dysregulated due to genetic alterations like chromosomal translocations, mutations, or gene amplification. This dysregulation leads to constitutive ALK activation, which promotes tumorigenesis [, , ]. CEP-28122 functions by selectively targeting and inhibiting ALK activity, thereby disrupting the aberrant signaling pathways driving cancer cell proliferation and survival in these malignancies [, , ].

Synthesis Analysis

The synthesis of CEP-28122 is described in detail in the paper "Development and Scale-Up of an Optimized Route to the ALK Inhibitor CEP-28122" [].

Mechanism of Action

CEP-28122 functions as a potent and selective inhibitor of anaplastic lymphoma kinase (ALK) [, , ]. It binds to the ATP-binding site of ALK, preventing the enzyme from phosphorylating downstream signaling molecules []. This inhibition disrupts the ALK signaling pathway, which is essential for the survival and proliferation of ALK-positive cancer cells [, ]. As a result, CEP-28122 induces cell cycle arrest and apoptosis in ALK-dependent cancer cells [, ].

Physical and Chemical Properties Analysis

The paper "CEP-28122, a Highly Potent and Selective Orally Active Inhibitor of Anaplastic Lymphoma Kinase with Antitumor Activity in Experimental Models of Human Cancers" highlights some of the key properties of CEP-28122 []:

  • Potency: CEP-28122 exhibits potent inhibition of recombinant ALK activity (IC50 of 3 nM) and cellular ALK tyrosine phosphorylation (IC50 of 20-30 nM) [, ].
  • Selectivity: CEP-28122 displays high selectivity for ALK over a broad panel of protein kinases, receptors, and ion channels [, ].
  • Oral Bioavailability: CEP-28122 demonstrates favorable oral bioavailability (F = 37-71% across species) with adequate tissue distribution in rodents [, ].
Applications
  • Anaplastic Large Cell Lymphoma (ALCL): Studies have demonstrated the potent antitumor activity of CEP-28122 against ALK-positive ALCL cell lines and xenograft models [, , , , ]. CEP-28122 induced significant tumor regression in ALCL models, including those with acquired resistance to other ALK inhibitors [, , ].
  • Non-Small Cell Lung Cancer (NSCLC): Research has shown that CEP-28122 effectively inhibits the growth of ALK-positive NSCLC cells in vitro and in vivo [, ]. The compound demonstrated promising antitumor activity in preclinical models of EML4-ALK-positive NSCLC, highlighting its potential as a therapeutic strategy for this subset of lung cancer patients [, ].
  • Neuroblastoma: Preclinical studies have shown that CEP-28122 inhibits the growth of ALK-driven neuroblastoma cells and demonstrates antitumor activity in xenograft models [].

Crizotinib

Compound Description: Crizotinib is a small-molecule inhibitor of ALK, ROS1, and MET. It was the first ALK inhibitor approved for the treatment of ALK-positive NSCLC, but the development of resistance is common [].

Relevance: Crizotinib's approval for ALK-positive cancers paved the way for developing second-generation ALK inhibitors like CEP-28122, which aim to overcome resistance mechanisms and offer improved efficacy [].

Ceritinib (LDK378)

Compound Description: Ceritinib is a second-generation ALK inhibitor developed to overcome crizotinib resistance in ALK-positive NSCLC [].

Relevance: Like CEP-28122, ceritinib represents a next-generation ALK inhibitor designed to improve upon the limitations of first-generation drugs like crizotinib [].

Alectinib (RG7853/AF-802/RO5424802/CH5424802)

Compound Description: Alectinib is another second-generation ALK inhibitor with promising results and a good toxicity profile in treating ALK-positive NSCLC [].

Relevance: Alectinib and CEP-28122 belong to the same class of second-generation ALK inhibitors being investigated for their potential to treat ALK-driven cancers more effectively [].

Brigatinib (AP26113)

Compound Description: Brigatinib is a potent, next-generation ALK inhibitor under clinical development for ALK-positive NSCLC, offering potential advantages over earlier ALK inhibitors [].

Relevance: Brigatinib, similar to CEP-28122, highlights the ongoing research efforts to discover and develop increasingly potent and selective ALK inhibitors for improved therapeutic outcomes [].

Entrectinib (RXDX-101, NMS-E628)

Compound Description: Entrectinib is a novel ALK inhibitor with a good toxicity profile, currently being explored in clinical trials for ALK-positive NSCLC [].

Relevance: The development of entrectinib, along with CEP-28122, signifies the progress made in identifying and clinically evaluating novel ALK inhibitors for cancer treatment [].

CEP-14083

Compound Description: CEP-14083 is an ALK inhibitor investigated for its impact on ALK signaling in NSCLC cells [].

Relevance: The use of CEP-14083 alongside CEP-28122 in research on ALK-positive NSCLC cells demonstrates the exploration of different ALK inhibitors to understand their individual and combined effects on ALK signaling and tumor cell survival [].

CEP-2550

Compound Description: CEP-2550 is another ALK inhibitor studied for its effects on ALK signaling in NSCLC cells [].

Relevance: The combined use of CEP-2550, CEP-14083, and CEP-28122 in NSCLC research highlights the investigation of various ALK inhibitors to determine their combined impact on ALK-driven cancers [].

Ibrutinib

Compound Description: Ibrutinib is a Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of various B-cell malignancies [].

Relevance: The synergistic effects observed when combining ibrutinib with CEP-28122 in ALK-positive ALCL cell lines suggest potential benefits of combination therapies targeting both ALK and BTK pathways for enhanced therapeutic outcomes [].

GANT61

Compound Description: GANT61 is a selective inhibitor of GLI1/2, downstream effectors of the Hedgehog signaling pathway [].

Relevance: The finding that GANT61 enhances the growth inhibitory effects of CEP-28122 in ALK-positive ALCL cells harboring the C1156Y ALK resistance mutation suggests a potential strategy to overcome ALK inhibitor resistance and improve treatment responses [].

Properties

CAS Number

1022958-60-6

Product Name

CEP-28122

IUPAC Name

(1S,2S,3R,4R)-3-[[5-chloro-2-[[(7S)-4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl]amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide

Molecular Formula

C28H35ClN6O3

Molecular Weight

539.0689

InChI

InChI=1S/C28H35ClN6O3/c1-37-25-20-8-7-19(35-10-12-38-13-11-35)6-4-16(20)5-9-22(25)32-28-31-15-21(29)27(34-28)33-24-18-3-2-17(14-18)23(24)26(30)36/h2-3,5,9,15,17-19,23-24H,4,6-8,10-14H2,1H3,(H2,30,36)(H2,31,32,33,34)/t17-,18+,19+,23+,24-/m1/s1

InChI Key

LAJAFFLJAJMYLK-CVOKMOJFSA-N

SMILES

COC1=C(C=CC2=C1CCC(CC2)N3CCOCC3)NC4=NC=C(C(=N4)NC5C6CC(C5C(=O)N)C=C6)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

CEP28122; CEP 28122; CEP28122.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.